Latifoline (Funtumia)

Beschreibung

Natural Occurrence and Botanical Origins in Funtumia Species

Isolation and Presence in Funtumia latifolia

Latifoline (B1236957) was first identified as a new alkaloid isolated from the bark of Funtumia latifolia medkoo.comhodoodo.comresearchgate.net, a plant species belonging to the Apocynaceae family researchgate.net. Initial research on this compound was conducted by Crowley and Culvenor, who first described it publish.csiro.au. Subsequent studies, notably by Janot, Qui Khuong Huu, and Goutarel in 1962, further elucidated its structure researchgate.netgla.ac.ukdss.go.th. Research has confirmed its presence in the barks of this plant, from which it has been extracted for further chemical analysis hodoodo.comresearchgate.net.

Identification in Funtumia africana Extracts

Latifoline has also been identified in extracts from the bark of Funtumia africana researchgate.netresearchgate.net. It is noteworthy that some botanical databases consider Funtumia latifolia to be a synonym for Funtumia africana, which may account for the presence of the alkaloid in both named species theferns.info. Alongside Latifoline, other related alkaloids such as norlatifoline and latifolinine have been isolated from F. africana bark researchgate.netresearchgate.net.

Detection in Other Associated Plant Genera

Beyond the Funtumia genus, Latifoline has been detected in other, unrelated plant genera. It was reisolated from Cynoglossum latifolium, a species within the Boraginaceae family publish.csiro.au. Further research has identified its presence in other members of the Boraginaceae family, including Hackelia floribunda and Cryptantha fendleri mdpi.comresearchgate.net. The occurrence of Latifoline across different plant families is a subject of interest in chemotaxonomic studies.

Phytochemical Classification and Structural Features for Research

Pyrrolizidine (B1209537) Diester Alkaloid Characterization

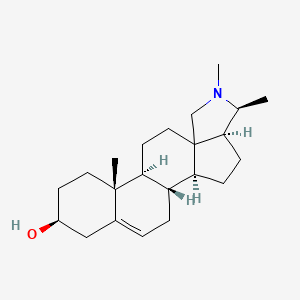

From a phytochemical perspective, Latifoline is classified as a pyrrolizidine alkaloid (PA) publish.csiro.auusu.edu. More specifically, it is characterized as a pyrrolizidine diester alkaloid publish.csiro.aupublish.csiro.aunih.gov. Its structure is formed from the esterification of a necine base with two different necic acids publish.csiro.aupublish.csiro.au. In the case of Latifoline, the constituent parts are the necine base retronecine (B1221780), and two acids: angelic acid and a unique branched lactonic acid named latifolic acid publish.csiro.aupublish.csiro.aupublish.csiro.au. The molecular formula for Latifoline is C₂₀H₂₇NO₇, and it has a molecular weight of 393.43 g/mol nih.govnih.gov.

Table 1: Chemical Properties of Latifoline

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₇NO₇ | nih.govnih.gov |

| Molecular Weight | 393.43 g/mol | nih.govnih.gov |

| IUPAC Name | [(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R,3S,4S)-3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate | nih.gov |

| CAS Number | 6029-86-3 | nih.gov |

| Classification | Pyrrolizidine Diester Alkaloid | publish.csiro.aupublish.csiro.aupublish.csiro.au |

Retronecine-Type Pyrrolizidine Alkaloid Sub-classification

Pyrrolizidine alkaloids are sub-classified based on the structure of their necine base researchgate.net. Latifoline falls into the retronecine-type sub-classification, as its core structure is the dihydric bicyclic base, retronecine publish.csiro.auwikipedia.org. Retronecine is one of the most common necine bases found in PAs wikipedia.orgbiorxiv.org. Within this group, Latifoline is further described as an open-chain (or open diester) alkaloid usu.edunih.gov. This distinguishes it from macrocyclic diester PAs, where the necic acid forms a large ring structure with the necine base nih.gov. The retronecine-type PAs, which possess an unsaturated necine base, are a major category of pyrrolizidine alkaloids studied for their chemical properties researchgate.net.

Table 2: Classification of Latifoline

| Classification Level | Type | Source |

|---|---|---|

| Major Class | Alkaloid | publish.csiro.auontosight.ai |

| Sub-Class | Pyrrolizidine Alkaloid (PA) | publish.csiro.auusu.edu |

| Structural Type | Diester | publish.csiro.aupublish.csiro.aupublish.csiro.au |

| Necine Base Type | Retronecine-type | publish.csiro.auresearchgate.net |

| Ester Linkage | Open-chain diester | usu.edunih.gov |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Angelic acid |

| Funtuline |

| Funtessine |

| Latifolic acid |

| Latifoline |

| Latifolinine |

| Norlatifoline |

Relationship to Conanine (B1236123) Alkaloid Structures

Latifoline is classified as a conanine-type steroidal alkaloid. nih.gov These alkaloids are characterized by a distinctive 18,20-epimino five-membered E ring integrated into the steroid framework. nih.govresearchgate.net The core of these compounds is the 5α-pregnane backbone. wikipedia.org

The defining feature of the conanine structure is the formation of a five-membered ring by a nitrogen-containing bridge between carbon atoms 18 and 20 of the steroid nucleus. wikipedia.org Many alkaloids in this class, including latifoline, also possess an amino or an oxygen-containing functional group at the C-3 position. nih.gov

A key example within this structural family is conessine, one of the most well-known conanine alkaloids, originally isolated from Holarrhena antidysenterica. nih.govacs.org The structural complexity of the conanine ring system has made it a target for total synthesis by organic chemists. acs.org

Chemotaxonomic Significance and Phylogenetic Distribution within Apocynaceae

The presence of specific types of alkaloids can be a powerful tool in plant classification, a field known as chemotaxonomy. Steroidal alkaloids, including latifoline, have a limited distribution in the plant kingdom and are predominantly found in the families Apocynaceae, Buxaceae, Solanaceae, and Liliaceae. researchgate.net

Within the large and diverse Apocynaceae family, which comprises approximately 480 genera and 4800 species, the occurrence of steroidal alkaloids is restricted to only about 10 genera. researchgate.netcabidigitallibrary.org This makes their presence a significant chemotaxonomic marker. The genus Funtumia, which includes species like Funtumia elastica and Funtumia africana, is a known source of conanine-type steroidal alkaloids. nih.govcabidigitallibrary.org For instance, latifoline and its derivatives have been isolated from the bark of Funtumia latifolia (a synonym of Funtumia africana). wikipedia.orgresearchgate.net

The distribution of these alkaloids within the Apocynaceae is not uniform and appears to be concentrated in specific phylogenetic lineages. bioone.org For example, pyrrolizidine alkaloids, another class of alkaloids found in the Apocynaceae, have a scattered distribution primarily within the APSA clade, a major lineage within the family. biorxiv.orgresearchgate.netnih.gov While distinct from the steroidal alkaloids, the study of their distribution highlights how chemical markers can delineate evolutionary relationships between tribes and genera. biorxiv.orgresearchgate.net The presence of latifoline and related conanine alkaloids in genera such as Funtumia, Holarrhena, and Malouetia helps to define a specific chemical profile within the Apocynaceae. nih.gov

Below is a table summarizing the distribution of some conanine-type alkaloids within the Apocynaceae family.

| Alkaloid | Plant Source (Genus) | Family |

| Latifoline | Funtumia | Apocynaceae |

| Conessine | Holarrhena | Apocynaceae |

| Funtumine | Funtumia | Apocynaceae |

| Funtumidine | Funtumia | Apocynaceae |

| Latifolinine | Funtumia | Apocynaceae |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

4438-06-6 |

|---|---|

Molekularformel |

C22H35NO |

Molekulargewicht |

329.5 g/mol |

IUPAC-Name |

(1R,2S,5S,6S,12S,13R,16S)-6,7,13-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-ol |

InChI |

InChI=1S/C22H35NO/c1-14-18-6-7-20-17-5-4-15-12-16(24)8-10-21(15,2)19(17)9-11-22(18,20)13-23(14)3/h4,14,16-20,24H,5-13H2,1-3H3/t14-,16-,17+,18+,19-,20-,21-,22?/m0/s1 |

InChI-Schlüssel |

KCXUKADVTVDPOM-HEBIFMERSA-N |

SMILES |

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)CN1C |

Isomerische SMILES |

C[C@H]1[C@H]2CC[C@@H]3C2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)CN1C |

Kanonische SMILES |

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)CN1C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Latifoline; |

Herkunft des Produkts |

United States |

Advanced Methodologies for Latifoline Isolation and Structural Elucidation

Chromatographic Separation Techniques (e.g., Bioassay-Guided Fractionation)

The initial step in obtaining Latifoline (B1236957) from its natural source involves extraction from the plant material, typically the bark of Funtumia latifolia. iosrjournals.org This is followed by a series of chromatographic separations to isolate the pure compound.

Bioassay-Guided Fractionation: This technique is a powerful strategy for isolating bioactive natural products. It involves systematically separating the crude plant extract into fractions and testing the biological activity of each fraction. The most active fractions are then subjected to further separation until a pure, active compound is isolated. While the specific bioassay used in the initial isolation of Latifoline is not extensively detailed in available research, this method is a standard approach for targeting compounds with specific biological activities. The process typically involves:

Initial Extraction: The plant material is treated with a suitable solvent to create a crude extract.

Fractionation: The crude extract is separated into simpler mixtures using techniques like column chromatography.

Bioassaying: Each fraction is tested for a specific biological activity.

Iterative Separation: The most active fractions are further purified using more refined chromatographic methods until a single active compound, in this case, Latifoline, is obtained.

Column Chromatography: This is a fundamental purification technique used in the isolation of natural products. The crude or partially purified extract is passed through a column packed with a solid adsorbent (stationary phase), and a solvent (mobile phase) is used to move the components through the column at different rates, leading to their separation.

High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is often employed. This technique uses high pressure to force the solvent through a column with very fine particles, providing high resolution and allowing for the separation of complex mixtures into individual components.

Thin-Layer Chromatography (TLC): TLC is a rapid and sensitive analytical technique used to monitor the progress of separation in column chromatography and to assess the purity of the isolated fractions.

Spectroscopic and Spectrometric Characterization Approaches (e.g., NMR, MS, IR, UV)

Once Latifoline is isolated in its pure form, a battery of spectroscopic and spectrometric techniques is used to determine its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of the signals, the connectivity of atoms and the stereochemistry of the molecule can be determined.

¹H NMR Spectroscopic Data for Latifoline

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

¹³C NMR Spectroscopic Data for Latifoline

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. This data is crucial for determining the molecular weight of Latifoline and for gaining insights into its structure by analyzing its fragmentation pattern.

Mass Spectrometric Data for Latifoline

| m/z | Fragmentation |

| Data not available in search results |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds within the molecule.

Infrared (IR) Spectroscopic Data for Latifoline

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for identifying conjugated systems.

Ultraviolet-Visible (UV-Vis) Spectroscopic Data for Latifoline

| λmax (nm) | Solvent |

| Data not available in search results |

The combination of these advanced chromatographic and spectroscopic techniques allows for the unambiguous isolation and structural elucidation of complex natural products like Latifoline, paving the way for further investigation into their chemical and biological properties.

Biosynthetic Pathways and Enzymatic Mechanisms of Latifoline

General Pyrrolizidine (B1209537) Alkaloid Biosynthesis Overview

The biosynthesis of pyrrolizidine alkaloids is a complex process that begins with primary metabolites. The foundational precursors for the necine base are the amino acids L-arginine and L-ornithine, which are decarboxylated to form putrescine. encyclopedia.pub Through the action of the enzyme homospermidine synthase, putrescine is converted into homospermidine, the first dedicated intermediate in the PA pathway. nih.govpnas.org

The homospermidine molecule then undergoes a series of oxidation, cyclization, and reduction reactions to form the bicyclic pyrrolizidine core, also known as the necine base. wikipedia.org This core structure is the defining feature of all PAs.

The vast diversity of PAs found in nature arises from the subsequent esterification of the necine base with various necic acids. researchgate.net These necic acids themselves have distinct biosynthetic origins, often derived from aliphatic amino acids like L-isoleucine, L-leucine, L-threonine, and L-valine. encyclopedia.pub The attachment of one or two necic acid moieties to the necine base completes the formation of the final pyrrolizidine alkaloid. wikipedia.org

Role of Homospermidine Synthase in Early Pathway Steps

Homospermidine synthase (HSS) is the pivotal enzyme that marks the entry point into the pyrrolizidine alkaloid biosynthetic pathway. nih.govresearchgate.net It is considered the first committed enzyme in this metabolic sequence. nih.govnih.gov HSS catalyzes the NAD+-dependent formation of homospermidine. nih.govresearchgate.net This can occur through the condensation of two putrescine molecules or, more commonly in plants, by transferring an aminobutyl group from spermidine (B129725) to putrescine, releasing 1,3-diaminopropane (B46017) in the process. nih.govcdnsciencepub.com

This reaction is a critical regulatory point, channeling primary metabolites (putrescine and spermidine) into the specialized secondary metabolism of PA production. nih.gov Studies have shown that the HSS gene likely evolved through the duplication of the gene for deoxyhypusine (B1670255) synthase (DHS), an enzyme involved in primary metabolism, highlighting a fascinating case of gene recruitment for the evolution of a new metabolic pathway. nih.govpnas.orgnih.gov In many PA-producing plants, the expression of HSS is localized specifically in the roots, indicating that the initial steps of biosynthesis occur there before the alkaloids are transported to other parts of the plant. nih.gov

| Enzyme / Precursor | Role in Biosynthesis |

| L-Arginine / L-Ornithine | Initial amino acid precursors for putrescine. encyclopedia.pub |

| Putrescine | A diamine derived from arginine/ornithine; a direct substrate for HSS. wikipedia.org |

| Spermidine | A polyamine that serves as the aminobutyl donor in the HSS reaction. cdnsciencepub.com |

| Homospermidine Synthase (HSS) | Catalyzes the formation of homospermidine, the first committed step in PA biosynthesis. nih.govpnas.org |

| Homospermidine | The first pathway-specific intermediate, precursor to the necine base. nih.gov |

Enzymatic Formation of Necine Bases

The conversion of the linear polyamine homospermidine into the bicyclic necine base is a multi-step enzymatic process. The biosynthesis is thought to proceed as follows:

Oxidation : The process begins with the oxidation of homospermidine, which is initiated by copper-dependent diamine oxidases. This reaction converts the primary amino groups into aldehydes. wikipedia.org

Cyclization : The resulting dialdehyde (B1249045) intermediate undergoes an intramolecular cyclization via a Mannich-type reaction to form the pyrrolizidine ring system. proquest.com This step is believed to be enzyme-catalyzed to ensure the correct stereochemistry, as spontaneous cyclization would result in a mixture of stereoisomers. nih.gov

Reduction and Hydroxylation : The cyclized intermediate, pyrrolizidine-1-carbaldehyde, is then reduced to an alcohol. wikipedia.orgnih.gov Further enzymatic modifications, such as desaturation and hydroxylation, ultimately produce the various necine bases, with retronecine (B1221780) and its stereoisomer heliotridine (B129409) being among the most common. wikipedia.orgresearchgate.net

The necine base of Latifoline (B1236957) is a retronecine-type, which is characterized by a double bond between C1 and C2 and hydroxyl groups at the C7 and C9 positions, available for esterification. nih.govacs.org

Mechanisms of Necic Acid Esterification

The final and diversifying step in the biosynthesis of Latifoline is the esterification of the necine base with two different necic acids. nih.gov This process is catalyzed by specific acyltransferases, which attach the necic acids to the hydroxyl groups of the necine base.

The structure of Latifoline reveals it is a diester. nih.govnih.gov One hydroxyl group is esterified with angelic acid (a C5 acid), while the other is esterified with a more complex C7 necic acid, latifolic acid. nih.govnih.govmdpi.com

The general mechanism for this is believed to involve:

Activation of Necic Acids : The necic acids are first activated, commonly as coenzyme A (CoA) thioesters. This activation provides the necessary energy for the esterification reaction. mdpi.com

Acyl-CoA Transfer : Acyltransferases then catalyze the transfer of the activated necic acid from its CoA carrier to one of the hydroxyl groups (at C7 or C9) on the necine base.

Sequential Esterification : For diesters like Latifoline, this process occurs sequentially, with specific enzymes likely responsible for the addition of each necic acid to its correct position on the retronecine core.

The combination of the retronecine base with angelic acid and latifolic acid results in the final structure of the Latifoline molecule. nih.gov

Chemical Synthesis and Analog Design for Latifoline Research

Latifoline, a member of the pyrrolizidine alkaloid family, has drawn the attention of synthetic chemists due to its intricate molecular architecture and potential biological activities. The development of synthetic routes to Latifoline and its derivatives is crucial for enabling further investigation into its therapeutic potential and for conducting detailed structure-activity relationship (SAR) studies. This article explores the chemical synthesis and analog design strategies that have been employed in the study of this complex natural product.

Molecular Metabolism and Biotransformation Pathways of Latifoline

Principal Metabolic Transformation Routes of Pyrrolizidine (B1209537) Alkaloids

While direct metabolic studies specifically on Latifoline (B1236957) are limited, its chemical structure as a retronecine-type pyrrolizidine alkaloid allows for the inference of its metabolic pathways based on the well-established biotransformation routes of similar compounds. These principal routes include ester hydrolysis, N-oxidation, and the formation of dehydropyrrolizidine (pyrrolic) metabolites.

One of the primary metabolic pathways for pyrrolizidine alkaloids is the hydrolysis of the ester linkages. This reaction is catalyzed by carboxylesterases, primarily in the liver, and results in the cleavage of the ester bonds, releasing the necine base and the corresponding necic acids. In the case of Latifoline, which is a diester of retronecine (B1221780), hydrolysis would yield retronecine, angelic acid, and latifolic acid. This process is generally considered a detoxification pathway, as the resulting necine bases and necic acids are more water-soluble and less toxic than the parent alkaloid, facilitating their excretion from the body.

Table 1: Predicted Products of Latifoline Ester Hydrolysis

| Parent Compound | Necine Base Product | Necic Acid Products | Metabolic Outcome |

|---|

Another significant metabolic route for pyrrolizidine alkaloids is N-oxidation, which involves the oxidation of the tertiary nitrogen atom in the pyrrolizidine ring to form the corresponding N-oxide. This reaction is primarily catalyzed by flavin-containing monooxygenases (FMOs) and to some extent by cytochrome P-450 enzymes. The formation of Latifoline-N-oxide has been reported in plants, and it is a likely metabolite in biological systems as well. nih.gov

N-oxidation is generally considered a detoxification pathway, as the resulting N-oxides are highly polar, water-soluble compounds that are readily excreted in the urine. nih.gov However, under certain conditions, particularly in the anaerobic environment of the gut, N-oxides can be reduced back to the parent tertiary amine alkaloid, which can then undergo bioactivation.

The metabolic pathway of greatest toxicological significance for unsaturated pyrrolizidine alkaloids like Latifoline is the formation of dehydropyrrolizidine metabolites, also known as pyrrolic esters. This bioactivation process is initiated by the hydroxylation of the pyrrolizidine ring, followed by dehydration to form a highly reactive pyrrolic intermediate.

This two-step process, catalyzed by cytochrome P-450 monooxygenases, introduces a double bond into the necine base structure, creating a highly electrophilic compound. These reactive pyrrolic metabolites can readily react with cellular nucleophiles such as proteins and DNA, forming adducts that are believed to be responsible for the cytotoxic and genotoxic effects of these alkaloids.

Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P-450)

The biotransformation of Latifoline, like other pyrrolizidine alkaloids, involves several key enzymatic systems, with cytochrome P-450 (CYP) enzymes playing a central role in the bioactivation pathway.

Cytochrome P-450 (CYP) Monooxygenases : This superfamily of heme-containing enzymes, located primarily in the endoplasmic reticulum of liver cells, is responsible for the oxidative metabolism of a wide range of xenobiotics. In the context of pyrrolizidine alkaloids, CYP enzymes, particularly isoforms such as CYP3A4 and CYP2B6 in humans, catalyze the initial hydroxylation step that leads to the formation of the toxic dehydropyrrolizidine metabolites. The specific CYP isoforms involved can vary between species, contributing to differences in susceptibility to PA toxicity.

Flavin-containing Monooxygenases (FMOs) : These enzymes are primarily involved in the N-oxidation of pyrrolizidine alkaloids, a major detoxification pathway. FMOs are found in the liver and other tissues and contribute to the formation of the water-soluble N-oxide metabolites.

Carboxylesterases : These enzymes are responsible for the hydrolysis of the ester linkages in pyrrolizidine alkaloids, another important detoxification route. The activity of carboxylesterases can significantly influence the balance between detoxification and bioactivation of these compounds.

Comparative Metabolic Studies Across Research Models

While specific comparative metabolic studies involving Latifoline are not extensively documented, research on other structurally similar pyrrolizidine alkaloids has revealed significant interspecies differences in their metabolism. These differences are a key factor in the varying susceptibility of different animal species to the toxic effects of PAs.

For instance, studies comparing the metabolism of various PAs in species such as rats, mice, guinea pigs, and livestock have shown marked differences in the rates of N-oxidation, ester hydrolysis, and the formation of pyrrolic metabolites. Species that are more resistant to PA toxicity, such as guinea pigs and sheep, often exhibit higher rates of detoxification pathways (ester hydrolysis and N-oxidation) compared to more susceptible species like rats.

Table 2: General Trends in Pyrrolizidine Alkaloid Metabolism Across Different Species (Illustrative)

| Species | Predominant Metabolic Pathway | Susceptibility to Toxicity |

|---|---|---|

| Rat | High rate of pyrrolic metabolite formation | High |

| Guinea Pig | High rate of ester hydrolysis | Low |

| Sheep | High rate of N-oxidation and glutathione (B108866) conjugation | Low |

These comparative studies underscore the importance of considering species-specific metabolic profiles when extrapolating toxicological data from animal models to humans. The metabolism of Latifoline is expected to follow these general trends, with the balance between detoxification and bioactivation pathways determining its ultimate toxic potential in different species.

Mechanisms of Biomolecular Interaction and Cellular Interventions

Investigations of Dehydropyrrolizidine (DHP) Adduct Formation

The bioactivation of PAs by cytochrome P450 enzymes in the liver is a critical initiating step, converting them into highly reactive DHP esters. These electrophilic compounds can subsequently bind to cellular proteins and nucleic acids, forming adducts that disrupt normal cellular function and homeostasis researchgate.net. This process is considered a primary driver of the biological effects observed with this class of alkaloids wikipedia.org.

Research into tumorigenic PAs, such as riddelliine, retrorsine (B1680556), and clivorine, has established a common genotoxic mechanism mediated by the formation of a specific set of 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)-derived DNA adducts mdpi.commdpi.comnih.gov. The metabolic activation pathway involves the generation of the reactive DHP metabolite, which then covalently binds to DNA bases mdpi.com. Studies have identified a consistent set of eight DHP-derived DNA adducts formed from the metabolism of various PAs in the presence of DNA mdpi.com. These adducts are considered potential biomarkers for both exposure to and tumorigenicity of PAs mdpi.com. While this mechanism has been detailed for several retronecine (B1221780), heliotridine (B129409), and otonecine-type PAs, the formation of these specific DHP-derived DNA adducts is believed to be a general mechanism for most carcinogenic pyrrolizidine (B1209537) alkaloids mdpi.com.

The reactive pyrrolic metabolites generated from PAs are known to bind rapidly and covalently to cellular proteins, forming pyrrole-protein adducts. This adduction is a key event in PA-induced toxicity wikipedia.orgnih.gov. The formation of these adducts impairs the function of essential proteins, contributing to cellular damage wikipedia.org. Research on the PA retrorsine identified the ATP synthase subunit beta (ATP5B), a critical component of mitochondrial ATP synthase, as a specific protein target. The formation of a pyrrole-ATP5B adduct was shown to reduce ATP synthase activity and intracellular ATP levels, indicating that mitochondrial dysfunction is a significant consequence of this interaction nih.gov. The level of hepatic pyrrole-protein adduct formation has been shown to correlate well with the severity of liver injury, irrespective of the specific PA structure, suggesting it is a common mechanism of action nih.gov.

Latifoline (B1236957) has been directly investigated for its ability to induce cross-links in cellular DNA. Research conducted on cultured bovine kidney epithelial cells demonstrated that Latifoline, following metabolic activation, induces both DNA-protein cross-links (DPCs) and, to a lesser degree, DNA interstrand cross-links (ISCs) researchgate.net. The study found that DPCs were the predominant form of cross-links induced by Latifoline researchgate.net.

In comparative studies with other PAs, Latifoline, an open diester, was found to be a less potent cross-linking agent than macrocyclic PAs such as seneciphylline (B43193) and riddelline (B1680630) researchgate.net. This suggests that the chemical structure, particularly the presence of a macrocyclic necic acid ester, significantly influences the cross-linking efficiency researchgate.net. The formation of DPCs is a significant mechanism of bioactivity for PAs, and research on other pyrroles has identified actin as a protein component of these cross-links researchgate.netyoutube.com.

| Pyrrolizidine Alkaloid | Structural Class | Observed Cross-linking Activity |

|---|---|---|

| Seneciphylline | Macrocyclic | DPC > ISC |

| Riddelliine | Macrocyclic | DPC > ISC |

| Retrorsine | Macrocyclic | DPC > ISC |

| Senecionine | Macrocyclic | DPC > ISC |

| Heliosupine | Open Diester | DPC > ISC |

| Monocrotaline (B1676716) | Macrocyclic | ISC = DPC |

| Latifoline | Open Diester | DPC > ISC |

| Retronecine | Necine Base | ISC > DPC |

DPC: DNA-Protein Cross-link; ISC: DNA Interstrand Cross-link

Research on Interactions with Cellular Nucleophiles

The biologically reactive metabolites of Latifoline and other PAs are electrophiles, meaning they are electron-deficient species that readily react with electron-rich nucleophiles within the cell mdpi.comnih.gov. The primary targets for these electrophilic pyrroles are nucleophilic sites on essential macromolecules. These include the side chains of protein amino acids, such as the highly reactive thiolate anion of cysteine and the nitrogen atoms in histidine and lysine, as well as aromatic nitrogen sites on DNA bases, like the N7 position of guanine (B1146940) mdpi.comnih.gov.

Studies have shown that cellular thiols can act as competing nucleophiles. In vitro experiments demonstrated that glutathione (B108866) (GSH) and cysteine, but not methionine, could compete with DNA for cross-linking by reactive pyrroles youtube.com. This indicates that these reduced thiols can react with and detoxify the electrophilic metabolites, representing a protective mechanism within the cell youtube.com. The interaction with these diverse nucleophiles underlies the widespread cellular disruptions caused by activated PAs.

Studies on Interference with DNA Repair Pathways

The formation of DNA adducts and cross-links by activated PAs triggers cellular DNA damage responses (DDR). However, emerging research indicates that PAs may not only cause damage but also actively interfere with the pathways that regulate its repair. A transcriptomic analysis of human hepatocytes exposed to various PAs, including lasiocarpine (B1674526) and riddelliine, revealed significant disruption of signaling pathways related to both cell cycle regulation and DNA damage repair nih.gov.

Key pathways affected included the ATM signaling pathway and the BRCA1-mediated DNA damage response, which are crucial for sensing DNA breaks and coordinating repair nih.gov. Furthermore, PA treatment led to the downregulation of Polo-like kinase 1 (PLK1), a critical regulator of the M phase of the cell cycle that ensures proper chromosome segregation nih.gov. The inhibition of these checkpoint and repair-related regulators suggests that PAs can compromise the cell's ability to properly manage genetic damage, leading to mitotic failure and contributing to their genotoxic effects nih.gov. This interference with the DDR can potentiate the effects of the initial DNA lesions.

Enzyme Inhibition Mechanisms Research

In addition to forming covalent adducts, various pyrrolizidine alkaloids have been shown to act as inhibitors of specific enzymes. The mechanisms of inhibition can vary, including competitive and non-competitive interactions with enzyme active sites or allosteric sites youtube.com. While research specifically detailing Latifoline's enzyme inhibition profile is limited, studies on other PAs demonstrate the capacity of this chemical class to modulate enzyme activity.

For instance, the PA monocrotaline has been shown to cause a dose-dependent inhibition of hepatic drug-metabolizing enzymes, including cytochrome P450, benzphetamine N-demethylase, and aniline (B41778) hydroxylase in rats nih.gov. Other studies have identified certain PAs as inhibitors of acetylcholinesterase (AChE), an important enzyme in neurotransmission wikipedia.org. Additionally, some polyhydroxylated PAs inhibit glycosidases, and extracts containing PAs have demonstrated inhibitory activity against α-glucosidase mdpi.com. These findings highlight that enzyme inhibition is a relevant mechanism of action for the pyrrolizidine alkaloid class.

| Pyrrolizidine Alkaloid(s) | Target Enzyme | Reference |

|---|---|---|

| Monocrotaline | Cytochrome P450, Benzphetamine N-demethylase, Aniline hydroxylase | nih.gov |

| Echimidine, 7-O-Angeloylretronecine, etc. | Acetylcholinesterase (AChE) | wikipedia.org |

| Australine, Alexine | Glycosidases | |

| PAs in Alkanna corcyrensis extract | α-Glucosidase | mdpi.com |

In Vitro Biological Activity Research and Molecular Target Identification

Methodological Approaches for In Vitro Activity Assessment (e.g., Cell-Based Assays)

The in vitro evaluation of the biological activity of natural compounds like Latifoline (B1236957) involves a variety of established methodological approaches. Cell-based assays are fundamental in this preliminary screening, providing insights into the cytotoxic and therapeutic potential of a compound. nih.govyoutube.com These assays utilize living cells, often cultured in multi-well plates, to observe the effects of the test compound on cellular processes. nih.govmdpi.com

Commonly employed techniques include cell viability and proliferation assays, which measure the ability of a compound to inhibit cell growth or cause cell death. mdpi.com The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, for example, is a colorimetric assay that assesses cell metabolic activity, which is indicative of cell viability. nih.gov Another approach is the SYBR Green I assay, a fluorescent DNA staining method used to quantify the proliferation of parasites in antiplasmodial studies. nih.govnih.gov For assessing cytotoxicity, lactate (B86563) dehydrogenase (LDH) release assays can be used to measure cell membrane integrity.

Furthermore, specific cell-based functional assays can be tailored to investigate various cellular responses, including oxidative stress, DNA damage, and apoptosis (programmed cell death). nih.govnih.gov High-content imaging and flow cytometry are advanced techniques that allow for the detailed analysis of cellular responses to drug treatment. nih.gov

Investigations into Specific Biological Activities

While the methodological framework for assessing the biological activities of natural compounds is well-established, a comprehensive literature search did not yield specific in vitro studies on the antioxidant, antiplasmodial, antileishmanial, or antibacterial activities of the isolated compound Latifoline. Research on Funtumia elastica, a source of Latifoline, has indicated antimicrobial and anti-inflammatory properties of its extracts. nih.govamazonaws.com Additionally, other steroidal alkaloids isolated from this plant have shown antiplasmodial activity. nih.gov However, the specific contribution of Latifoline to these activities has not been elucidated in the reviewed literature.

Antioxidant Activity Research (e.g., Free Radical Scavenging Assays)

Standard in vitro methods to determine antioxidant activity include free radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.govresearchgate.netwur.nlbohrium.com These assays measure the ability of a compound to donate an electron or hydrogen atom to neutralize stable free radicals, which is quantified by a change in color that can be measured spectrophotometrically. uliege.bemdpi.com The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. researchgate.net Despite the availability of these well-established methods, no studies specifically reporting the antioxidant activity of isolated Latifoline were identified.

Antimicrobial Activity Studies

Antiplasmodial Activity against Plasmodium falciparum Strains

The in vitro antiplasmodial activity of a compound is typically assessed against cultured strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. nih.govresearchgate.net Assays such as the SYBR Green I-based fluorescence assay or the [³H]-hypoxanthine incorporation assay are used to determine the 50% inhibitory concentration (IC50) of the compound against the parasite's growth. nih.govresearchgate.net While other alkaloids from Funtumia elastica have been tested for antiplasmodial activity, nih.gov specific data on the efficacy of Latifoline against P. falciparum strains were not found in the reviewed scientific literature.

Antileishmanial Activity against Leishmania donovani Promastigotes

The evaluation of antileishmanial activity in vitro typically involves testing the compound against both the promastigote (the motile, flagellated form found in the insect vector) and amastigote (the non-motile, intracellular form found in the mammalian host) stages of Leishmania species, such as Leishmania donovani. malariaworld.orgplos.orgnih.gov Assays to determine the IC50 value against promastigotes often involve colorimetric methods like the MTT assay to assess cell viability after exposure to the compound. plos.org For the intracellular amastigotes, infected macrophages are treated with the compound, and the reduction in the number of amastigotes is quantified. plos.orgnih.gov A thorough search of the literature did not reveal any studies that specifically investigated the antileishmanial activity of Latifoline.

Antibacterial Activity against Diverse Microbial Strains

The antibacterial activity of a compound is determined by its ability to inhibit the growth of or kill various bacterial strains. Standard methods include the broth microdilution method to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria. mdpi.comnih.gov The agar (B569324) disk diffusion method is another common technique where the size of the inhibition zone around a disk impregnated with the test compound indicates the extent of its antibacterial activity. mdpi.com Although extracts from plants containing Latifoline have been investigated for their antimicrobial properties, nih.govamazonaws.com there is a lack of specific data on the antibacterial spectrum and potency of the isolated compound Latifoline.

Molecular Target Identification and Validation in Research Models

Latifoline disrupts normal cellular signaling processes, particularly those central to inflammation and cell survival. Its mechanism involves the targeted inhibition of key phosphorylation events and protein translocations that are essential for pathway activation.

In inflammatory signaling, Latifoline disrupts the NF-κB pathway by preventing the phosphorylation of its inhibitor, IκBα, and subsequently blocking the translocation of the active p65 subunit into the nucleus. mdpi.com This effectively prevents the transcription of pro-inflammatory genes. Similarly, it disrupts the JAK/STAT pathway by inhibiting the activation of multiple core components, including JAK2, STAT1, and STAT3, thereby blocking the downstream cellular responses to inflammatory stimuli. mdpi.com

In the context of cell survival and stress response, Latifoline disrupts the pro-survival AKT pathway, tipping the cellular balance towards apoptosis. mdpi.comresearchgate.net It also interferes with the stress-activated p38/JNK MAPK pathways in fibroblasts, mitigating the cellular response to oxidative damage. mdpi.com

Research has identified several specific intracellular proteins that serve as molecular targets for Latifoline. The interactions are characterized by the inhibition of their activation, typically through phosphorylation.

The primary molecular targets of Latifoline identified in research models include:

NF-κB pathway components: It interacts with this pathway by increasing the dephosphorylation of IκBα and inhibiting the nuclear translocation of p65 . mdpi.com

JAK/STAT pathway proteins: It inhibits the activation of JAK2 , STAT1 , and STAT3 . mdpi.com

MAPK pathway kinases: In fibroblasts under oxidative stress, it inhibits the activation of p38 and JNK . mdpi.com

Cell survival kinase: It inhibits the AKT pathway, which promotes apoptosis. mdpi.comresearchgate.net

The table below summarizes the identified molecular targets and the observed effects of Latifoline.

| Pathway | Molecular Target | Effect of Latifoline | Cell Model |

| NF-κB | p65 | Inhibits nuclear translocation | HaCaT Keratinocytes |

| NF-κB | IκBα | Increases dephosphorylation | HaCaT Keratinocytes |

| JAK/STAT | JAK2, STAT1, STAT3 | Inhibits activation | HaCaT Keratinocytes |

| MAPK | p38, JNK | Inhibits activation | BJ-5ta Fibroblasts |

| PI3K/AKT | AKT | Inhibits pathway | Not specified |

Structure Activity Relationship Sar Studies of Latifoline and Analogues

Correlation of Latifoline's Structural Motifs with Biological Activities

The biological activity of Latifoline (B1236957) is intrinsically linked to its distinct structural components: the bicyclic necine base (a pyrrolizidine (B1209537) core) and the esterified necic acids. The pyrrolizidine alkaloids (PAs) are a large family of natural compounds, and their biological effects, particularly their toxicity, are largely attributed to the metabolic activation of the pyrrolizidine core. researchgate.net

The table below summarizes the relative DNA cross-linking potency of Latifoline compared to other pyrrolizidine alkaloids.

| Pyrrolizidine Alkaloid | Relative Potency |

|---|---|

| Seneciphylline (B43193) | Higher |

| Riddelliine | Higher |

| Retrorsine (B1680556) | Higher |

| Senecionine | Higher |

| Heliosupine | Higher |

| Monocrotaline (B1676716) | Higher |

| Latifoline | Lower |

| Retronecine (B1221780) | Lower |

Impact of Necic Acid Esterification and α,β-Unsaturated Functionality on Activity

The esterification of the necine base with necic acids is a critical determinant of the biological activity of pyrrolizidine alkaloids. researchgate.net The necic acid moieties not only influence the lipophilicity and transport of the molecule but are also directly involved in its mechanism of action.

Studies have consistently shown that PAs with a macrocyclic necic acid ester are more potent in inducing DNA cross-links. nih.gov This structural feature creates a more rigid and sterically defined molecule, which may facilitate a more efficient interaction with biological macromolecules.

Furthermore, the presence of an α,β-unsaturated ester functionality is a crucial structural feature for the biological activity of many PAs. nih.gov This electrophilic center is highly reactive and can engage in Michael addition reactions with nucleophilic groups present in biomolecules such as DNA and proteins. nih.gov This covalent binding is believed to be a key step in the initiation of the toxic effects of these compounds. The reactivity of the α,β-unsaturated carbonyl system can lead to the formation of adducts, triggering cellular damage and genotoxicity. nih.gov For Latifoline, this functionality is an integral part of one of its necic acid esters, contributing significantly to its DNA cross-linking ability.

Stereochemical Configuration Effects on Biological Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of most chiral natural products. nih.gov The specific spatial orientation of functional groups determines how a molecule interacts with its biological targets, such as enzymes and receptors, which are themselves chiral. biomedgrid.comsolubilityofthings.com

It is important to note that this observation may not be universally applicable to all biological activities of Latifoline and its analogues. The synthesis of specific stereoisomers of Latifoline and their evaluation in a broader range of biological assays would be necessary to fully elucidate the role of stereochemistry in its pharmacological and toxicological profile. nih.gov For instance, the interaction with specific enzymes or transport proteins could be highly stereoselective. nih.gov

The table below outlines the key structural features of Latifoline and their general impact on biological activity based on studies of pyrrolizidine alkaloids.

| Structural Feature | Impact on Biological Activity | Supporting Evidence |

|---|---|---|

| Pyrrolizidine Core | Essential for the characteristic biological effects of the PA class. | Metabolic activation of this core is a prerequisite for toxicity. researchgate.net |

| Necic Acid Esterification | Crucial for activity; macrocyclic esters often confer higher potency. | Studies show macrocyclic PAs are more potent DNA cross-linkers. nih.gov |

| α,β-Unsaturated Ester Functionality | Acts as a reactive electrophilic center, enabling covalent binding to biomolecules. | This moiety is key for the DNA cross-linking ability of PAs. nih.govnih.gov |

| Stereochemical Configuration of Ester Linkage | Appears to have minimal effect on DNA cross-linking activity. | Comparative studies on PAs showed no significant impact of this feature on DNA cross-linking. nih.gov |

Advanced Analytical Methodologies for Latifoline Quantification and Profiling in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Steroidal Alkaloid Profiling

While the provided outline mentions pyrrolizidine (B1209537) alkaloids, it is important to clarify that latifoline (B1236957), a key compound from Funtumia elastica, is classified as a steroidal alkaloid. Phytochemical studies have confirmed the presence of various alkaloids and steroids in Funtumia elastica extracts. unibenlsj.org.ngtandfonline.comresearchgate.net The analytical principles for profiling these compounds, however, share a common foundation with other alkaloid classes, relying heavily on the capabilities of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS is a cornerstone technique for the analysis of plant metabolites within complex extracts. nih.gov It combines the potent separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and selective detection power of tandem mass spectrometry. For profiling steroidal alkaloids like latifoline, a reversed-phase UHPLC column (such as a C18) is typically employed to separate the compounds based on their polarity.

High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are invaluable for profiling studies. nih.govnih.gov These instruments provide highly accurate mass measurements, which allow for the determination of elemental compositions for parent and fragment ions. This information is crucial for the tentative identification of known alkaloids by comparing experimental data with databases and for the structural elucidation of novel, previously uncharacterized compounds. For instance, bioassay-guided fractionation of Funtumia elastica bark extract, utilizing mass spectrometry alongside NMR techniques, led to the identification of the steroidal alkaloids holarrhetine, conessine, holarrhesine, and isoconessimine. nih.gov The fragmentation patterns of these alkaloids, generated during MS/MS analysis, provide structural insights into the core steroid skeleton and its substitutions, which is a key aspect of profiling. nih.gov

| Parameter | Typical Setting |

|---|---|

| Chromatography System | UHPLC |

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Analyzer | Q-TOF, Orbitrap, or Triple Quadrupole |

| Scan Mode | Full Scan (for profiling), MS/MS (for fragmentation) |

Application of Precursor Ion Scans and Multiple Reaction Monitoring for Detection

For more targeted analyses, specific scan functions on tandem mass spectrometers are employed. Precursor Ion Scans (PIS) and Multiple Reaction Monitoring (MRM) are powerful techniques for the selective detection and quantification of target compounds, respectively. wikipedia.orgnih.gov

Precursor Ion Scans (PIS) are used as a screening tool to identify a class of compounds that share a common structural moiety and thus produce a common fragment ion upon collision-induced dissociation (CID). In the context of steroidal alkaloids from Funtumia, if the core steroidal structure yields a specific and consistent fragment ion, a PIS experiment can be set up to scan for all parent ions that produce this particular fragment. This allows for the rapid detection of potential steroidal alkaloids in a complex extract, even without prior knowledge of their exact masses. This approach is highly effective for discovering new analogues of known compounds.

Multiple Reaction Monitoring (MRM) is the gold standard for quantification using tandem mass spectrometry, particularly with triple quadrupole instruments. wikipedia.orgnih.gov This technique is highly selective and sensitive because it monitors a specific, predefined fragmentation reaction (a "transition") for each target analyte. An MRM method involves selecting the parent ion (precursor) of the analyte in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. wikipedia.org

The development of an MRM method for latifoline and related alkaloids would involve:

Infusion of a pure standard of each analyte into the mass spectrometer to determine its precursor ion (typically [M+H]⁺).

Performing a product ion scan to identify the most intense and specific fragment ions generated upon CID.

Optimizing the collision energy for each precursor → product ion transition to maximize signal intensity.

This process results in a highly specific and sensitive assay capable of quantifying latifoline even at very low concentrations in complex matrices. nih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

|---|---|---|---|---|

| Latifoline | [M+H]⁺ | Fragment 1 | Fragment 2 | Optimized Value |

| Conessine | 357.3 | Fragment A | Fragment B | Optimized Value |

| Holarrhetine | 402.3 | Fragment X | Fragment Y | Optimized Value |

Method Development for High-Throughput Analysis in Research Settings

In drug discovery and metabolic studies, the ability to analyze a large number of samples efficiently is paramount. Developing high-throughput analysis methods for latifoline and other steroidal alkaloids is essential for large-scale screening. nih.gov Key considerations for this development include minimizing sample preparation time and shortening the analytical run time. nih.govfrontiersin.org

A high-throughput extraction process might involve techniques like solid-phase extraction (SPE) in a 96-well plate format or simplified liquid-liquid extraction protocols to rapidly clean up samples. frontiersin.org The analytical run time can be significantly reduced by using UHPLC systems, which operate at higher pressures and allow for faster separations without sacrificing resolution. Chromatographic run times of 10-15 minutes or less are often achievable for targeted analysis. frontiersin.org

Furthermore, advancements in software and predictive modeling are accelerating method development. Recently, Learning-to-Rank (LTR) models have been developed to predict the optimal MRM transitions and collision energies directly from a compound's structure. nih.gov Such in silico tools can dramatically reduce the need for manual, time-consuming optimization experiments, making the development of large-scale quantitative methods for entire libraries of related compounds, like steroidal alkaloids, more feasible. nih.gov This approach is ideal for research settings where numerous analogues or metabolites of latifoline might be under investigation.

Future Research Directions and Emerging Paradigms in Latifoline Studies

Unraveling Undiscovered Molecular Mechanisms and Targets

While preliminary studies have hinted at the biological potential of extracts from Funtumia elastica containing Latifoline (B1236957), the precise molecular mechanisms and cellular targets of Latifoline itself remain largely uncharted territory. Future research will likely focus on elucidating these pathways to understand its bioactivity comprehensively.

Current research on Funtumia elastica extracts has demonstrated a range of biological effects, including antimicrobial and anti-inflammatory properties. nih.govtandfonline.comresearchgate.net These broad activities suggest that Latifoline, as a constituent of these extracts, may interact with multiple molecular targets. The challenge and opportunity for future studies lie in pinpointing these specific interactions.

A promising direction is the use of computational methods to predict potential molecular targets. In silico approaches, such as molecular docking and binding affinity predictions, can screen vast libraries of proteins to identify potential binding partners for Latifoline. nih.govresearchgate.netnih.govmdpi.comrsc.orgcolumbia.edunih.govplos.org This can generate hypotheses that can then be validated through targeted in vitro and in vivo experiments. Chemoinformatics and bioactivity prediction tools can further refine these predictions by correlating the chemical structure of Latifoline with known biological activities of similar compounds. nih.govnih.gov

Table 1: Potential Future Research Areas for Latifoline's Molecular Mechanisms

| Research Area | Methodologies | Potential Outcomes |

| Target Identification | Affinity chromatography, Yeast two-hybrid screening, Computational target prediction | Identification of specific protein receptors, enzymes, or ion channels that Latifoline interacts with. |

| Pathway Analysis | Transcriptomics, Proteomics, Metabolomics on cells treated with Latifoline | Understanding the signaling pathways modulated by Latifoline, such as inflammatory or cell proliferation pathways. |

| Mechanism of Action | Site-directed mutagenesis, Kinase assays, Reporter gene assays | Elucidation of how Latifoline binding to its target translates into a biological response. |

Development of Novel Synthetic Strategies for Advanced Analogues

The chemical synthesis of Latifoline and its analogues is a critical area of research that will enable a deeper understanding of its structure-activity relationships. While the total synthesis of Latifoline has been achieved, future efforts will likely focus on developing more efficient and versatile synthetic routes to produce a variety of advanced analogues. These analogues, with strategic modifications to the Latifoline scaffold, are essential for probing its biological targets and optimizing its activity.

The development of flexible synthetic strategies for pyrrolizidine (B1209537) alkaloids, the class of compounds to which Latifoline belongs, provides a strong foundation for this work. Future synthetic endeavors may explore novel catalytic methods, green chemistry approaches, and combinatorial chemistry techniques to rapidly generate a library of Latifoline derivatives.

Table 2: Emerging Synthetic Approaches for Latifoline Analogues

| Synthetic Strategy | Key Features | Potential Advantages |

| Asymmetric Catalysis | Use of chiral catalysts to control stereochemistry. | Enantioselective synthesis of specific isomers, crucial for biological activity. |

| Flow Chemistry | Continuous synthesis in microreactors. | Improved reaction control, scalability, and safety. |

| Biocatalysis | Use of enzymes to perform specific chemical transformations. | High selectivity and environmentally friendly reaction conditions. |

| Late-Stage Functionalization | Modification of the Latifoline core in the final steps of the synthesis. | Rapid access to a diverse range of analogues from a common intermediate. |

Integration of Multi-Omic and Ecological Approaches in Alkaloid Research

To fully comprehend the role of Latifoline, it is essential to study it within its biological and ecological context. The integration of multi-omic technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to connect the genetic basis of Latifoline production in Funtumia with its chemical phenotype and ecological functions.

By analyzing the genome and transcriptome of Funtumia elastica, researchers can identify the genes and enzymatic pathways responsible for Latifoline biosynthesis. Proteomic and metabolomic analyses can then provide a snapshot of the proteins and small molecules present in the plant, offering insights into how Latifoline production is regulated and how it interacts with other cellular components.

From an ecological perspective, understanding the role of Latifoline as a secondary metabolite is crucial. Pyrrolizidine alkaloids in the Apocynaceae family, to which Funtumia belongs, are often involved in plant defense against herbivores. researchgate.netjstor.org Future ecological studies could investigate the deterrent or toxic effects of Latifoline on specific herbivores that feed on Funtumia elastica. Furthermore, the evolutionary pressures that have shaped the biosynthesis of Latifoline in this plant species present an intriguing area of research.

Table 3: Multi-Omic and Ecological Research Strategies for Latifoline

| Approach | Research Focus | Key Questions to Address |

| Genomics | Sequencing and analysis of the Funtumia elastica genome. | What are the genes involved in the Latifoline biosynthetic pathway? |

| Transcriptomics | Analysis of gene expression under different conditions. | How is the expression of Latifoline biosynthesis genes regulated? |

| Metabolomics | Profiling of the complete set of metabolites in Funtumia elastica. | What other secondary metabolites are co-expressed with Latifoline? |

| Chemical Ecology | Investigating the interactions between Funtumia elastica and its environment. | What is the role of Latifoline in defending the plant against herbivores and pathogens? |

Exploration of Synergistic Biological Interactions with Other Plant Metabolites

Natural extracts from plants like Funtumia elastica are complex mixtures of various phytochemicals. The observed biological activity of these extracts is often the result of synergistic or antagonistic interactions between these compounds. remedypublications.commdpi.com Future research should therefore investigate the potential synergistic effects of Latifoline with other co-occurring metabolites in Funtumia.

Phytochemical screenings of Funtumia elastica have revealed the presence of a diverse array of secondary metabolites, including tannins, flavonoids, saponins, steroids, and other alkaloids. tandfonline.comresearchgate.netresearchgate.net These compounds are known to possess their own biological activities, and their co-occurrence with Latifoline suggests the possibility of interactive effects.

For instance, flavonoids and tannins are known for their antioxidant properties, which could potentially complement or enhance the bioactivity of Latifoline. consensus.appresearchgate.netopenresearchafrica.orgresearcher.life Investigating these interactions could lead to the development of more effective botanical preparations or combination therapies. Methodologies such as isobologram analysis can be employed to systematically study the synergistic, additive, or antagonistic effects of Latifoline when combined with other purified compounds from Funtumia elastica.

Table 4: Co-occurring Phytochemicals in Funtumia elastica and Potential Interactions

| Phytochemical Class | Known Biological Activities | Potential Synergistic Interaction with Latifoline |

| Tannins | Astringent, Antimicrobial, Antioxidant | Enhanced antimicrobial or anti-inflammatory effects. |

| Flavonoids | Antioxidant, Anti-inflammatory, Anticancer | Potentiation of antioxidant capacity and modulation of inflammatory pathways. |

| Saponins | Surfactant, Antimicrobial, Immunomodulatory | Increased bioavailability of Latifoline, combined antimicrobial effects. |

| Steroidal Alkaloids | Antimicrobial, Anti-inflammatory | Additive or synergistic effects against microbial pathogens. |

Q & A

Q. How should researchers document Latifoline’s synthetic protocols for reproducibility?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines: detail reaction conditions (temperature, catalysts), purification steps, and spectroscopic data. For novel compounds, include ¹H/¹³C NMR spectra in supplementary materials. Cross-reference synthetic routes with Reaxys or SciFinder .

Q. What metadata standards are critical for sharing Latifoline research data?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw spectral files, assay protocols, and software parameters. Use repositories like Zenodo or ChEMBL with DOI assignment. Document using ISA-Tab format for omics data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.